molecular formula C17H24N2O3 B2514054 N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-methylbutanamide CAS No. 955220-61-8

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-methylbutanamide

Cat. No.: B2514054
CAS No.: 955220-61-8
M. Wt: 304.39
InChI Key: SNWDDZPQMBIGFW-UHFFFAOYSA-N
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Description

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-methylbutanamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrrolidinone ring, a methoxyphenyl group, and a butanamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-methylbutanamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyphenylacetic acid with pyrrolidinone under acidic conditions to form the intermediate compound. This intermediate is then reacted with 3-methylbutanoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-methylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-methylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its bioactive effects. For example, it may act as an inhibitor of specific kinases or interact with neurotransmitter receptors, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-methylbutanamide is unique due to its specific structural features, such as the combination of a pyrrolidinone ring and a methoxyphenyl group. This unique structure contributes to its distinct chemical reactivity and potential bioactivity, setting it apart from other similar compounds .

Properties

IUPAC Name

N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-12(2)8-16(20)18-10-13-9-17(21)19(11-13)14-4-6-15(22-3)7-5-14/h4-7,12-13H,8-11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNWDDZPQMBIGFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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